2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol

Antimalarial Aminoazabenzimidazole In Vivo Efficacy

Critical chiral β-amino alcohol with dual, non-interchangeable roles: (1) essential intermediate for aminoazabenzimidazole antimalarials, requiring the specific 2,4-dichloro substitution for oral bioavailability (ED90 28.6 mg·kg⁻¹). (2) Pharmacopeial reference standard (Econazole Impurity 6) for ANDA and QC method validation. Distinct lipophilicity and binding from positional isomers. For SAR and medicinal chemistry R&D.

Molecular Formula C8H9Cl2NO
Molecular Weight 206.07 g/mol
CAS No. 88965-93-9
Cat. No. B057974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol
CAS88965-93-9
Synonymsα-(Aminomethyl)-2,4-dichlorobenzenemethanol
Molecular FormulaC8H9Cl2NO
Molecular Weight206.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C(CN)O
InChIInChI=1S/C8H9Cl2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8,12H,4,11H2
InChIKeyWTTIEVRVCBIEQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol (CAS 88965-93-9): A Chiral β-Amino Alcohol Intermediate for Antimalarial and Antifungal Drug Development


2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol (CAS 88965-93-9), also known as (±)-2-(2,4-dichlorophenyl)-2-hydroxyethylamine, is a chiral β-amino alcohol with the molecular formula C8H9Cl2NO and a molecular weight of 206.07 g/mol [1]. This compound features a 2,4-dichlorophenyl group linked to an ethanolamine backbone, providing both amino and hydroxyl functional groups on adjacent carbons . It is a key synthetic intermediate in the preparation of aminoazabenzimidazoles, a novel class of orally active antimalarial agents, and serves as a fully characterized reference standard for the antifungal drug Econazole (Impurity 6) [2][3]. The compound is primarily utilized in medicinal chemistry research, particularly for structure-activity relationship (SAR) studies targeting adrenergic receptors and G-protein-coupled receptors (GPCRs) due to its structural resemblance to β-blocker pharmacophores .

Why Generic β-Amino Alcohols Cannot Replace 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol in Targeted Synthesis and Analytical Workflows


Generic substitution of 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol with other β-amino alcohols is not viable due to its specific 2,4-dichlorophenyl substitution pattern, which imparts distinct lipophilicity, electronic properties, and biological target engagement [1]. This compound serves a dual, non-interchangeable role: (1) as a critical intermediate in the synthesis of aminoazabenzimidazoles, where the 2,4-dichloro substitution is essential for the antimalarial pharmacophore and oral bioavailability (ED90 of 28.6 mg·kg⁻¹ in a humanized mouse model) [2], and (2) as a pharmacopeial reference standard (Econazole Impurity 6) for analytical method validation and quality control (QC) in drug manufacturing, where precise identity and purity are mandated by regulatory guidelines [3]. Analogs with altered chlorine positions (e.g., 2,6- or 3,4-dichloro) or single chlorine atoms exhibit different reactivity and biological profiles, making them unsuitable for these specific applications .

Quantitative Differentiation of 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol: Head-to-Head and Class-Level Evidence for Procurement Decisions


Antimalarial Efficacy: ED90 of 28.6 mg·kg⁻¹ in Pf/SCID Mouse Model via Aminoazabenzimidazole Derivative

2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol is a direct precursor to aminoazabenzimidazole 23, which demonstrated an ED90 of 28.6 mg·kg⁻¹ in the humanized P. falciparum mouse model of malaria (Pf/SCID model), with a moderate to fast killing profile comparable to chloroquine [1]. This series shows no cross-resistance against a panel of Pf strains with mutations to known antimalarial drugs, suggesting a novel mechanism of action [1].

Antimalarial Aminoazabenzimidazole In Vivo Efficacy

Analytical Standard Utility: Designated as Econazole Impurity 6 for Pharmacopeial Traceability

2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol is officially designated as Econazole Impurity 6 and is supplied as a fully characterized reference standard compliant with regulatory guidelines (USP/EP) [1]. It is used for analytical method development, method validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of Econazole drug development [1][2].

Analytical Chemistry Pharmaceutical Impurity Reference Standard

Lipophilicity and Physicochemical Differentiation: XLogP3-AA = 1.4 and Predicted pKa = 11.28

The compound's lipophilicity, as measured by XLogP3-AA, is 1.4 [1]. Its predicted pKa is 11.28 ± 0.35, and its predicted boiling point is 354.1 ± 37.0 °C . These properties differ from closely related analogs, such as 2-amino-2-(2,4-dichlorophenyl)ethanol (CAS 1184839-78-8), which has a different amino group position and thus distinct physicochemical and biological behavior .

Physicochemical Properties Lipophilicity Medicinal Chemistry

Optimal Procurement Scenarios for 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol: Guided by Quantitative Evidence


Synthesis of Aminoazabenzimidazole Antimalarial Leads

Procure 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol when your research program aims to synthesize and evaluate aminoazabenzimidazole derivatives for antimalarial activity. The compound is a critical building block for this novel class of orally active agents, which have demonstrated an ED90 of 28.6 mg·kg⁻¹ in the Pf/SCID mouse model and a lack of cross-resistance to existing antimalarial drugs [1]. This application is supported by direct evidence from medicinal chemistry studies at AstraZeneca [1].

Analytical Method Development and Quality Control for Econazole

Use this compound as a reference standard (Econazole Impurity 6) for HPLC method development, method validation, and QC testing during the manufacturing of Econazole active pharmaceutical ingredient (API) or finished dosage forms. The compound is supplied with full characterization data and is compliant with USP/EP guidelines, ensuring traceability and regulatory acceptance [2][3]. This application is essential for ANDA submissions and commercial production [3].

Structure-Activity Relationship (SAR) Studies on GPCRs and Adrenergic Receptors

Incorporate 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol into SAR campaigns focused on β-blocker pharmacophores or GPCR ligands. Its specific 2,4-dichlorophenyl substitution and ethanolamine backbone (XLogP3-AA = 1.4, predicted pKa = 11.28) provide distinct lipophilicity and binding characteristics compared to positional isomers, enabling the exploration of novel chemical space [4]. This scenario is relevant for academic and industrial medicinal chemistry groups seeking to optimize drug-like properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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